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Compound of Interest

Compound Name: 2-tert-Butylfuran

Cat. No.: B1585044 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-tert-
Butylfuran (C₈H₁₂O), a heterocyclic organic compound. Intended for researchers, scientists,

and professionals in drug development, this document delves into the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide

offers not only the spectral data itself but also the underlying principles of the spectroscopic

techniques, detailed experimental protocols, and in-depth interpretations of the results,

providing a holistic understanding of the characterization of this compound.

Molecular Structure and Spectroscopic Overview
2-tert-Butylfuran is an aromatic furan ring substituted with a bulky tert-butyl group at the

second position. This substitution pattern significantly influences its spectroscopic properties.

Understanding the interplay between the molecular structure and the spectral output is crucial

for its unambiguous identification and for predicting the reactivity and properties of related furan

derivatives.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial",
fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2

[label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C",

pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.3,0.5!",

fillcolor="#202124", fontcolor="#FFFFFF"]; O [label="O", pos="-1.3,0.5!", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; CtBu [label="C", pos="-0.87,-2!", fillcolor="#202124",
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fontcolor="#FFFFFF"]; CH3_1 [label="CH₃", pos="-1.87,-2.5!", fillcolor="#202124",

fontcolor="#FFFFFF"]; CH3_2 [label="CH₃", pos="0.13,-2.5!", fillcolor="#202124",

fontcolor="#FFFFFF"]; CH3_3 [label="CH₃", pos="-0.87,-3.5!", fillcolor="#202124",

fontcolor="#FFFFFF"];

// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O [label=""]; O --

C1 [label=""]; C2 -- CtBu [label=""]; CtBu -- CH3_1 [label=""]; CtBu -- CH3_2 [label=""]; CtBu --

CH3_3 [label=""];

// Hydrogen nodes for clarity on the ring H1 [label="H", pos="0,1.5!", fillcolor="#5F6368",

fontcolor="#FFFFFF"]; H3 [label="H", pos="1.37,-1!", fillcolor="#5F6368",

fontcolor="#FFFFFF"]; H4 [label="H", pos="2.0,0.5!", fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Bonds to hydrogens C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; }

Figure 1: 2D structure of 2-tert-Butylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 2-tert-Butylfuran, both ¹H and ¹³C NMR

are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of 2-tert-Butylfuran (approximately 5-10 mg) is prepared in a

deuterated solvent (typically 0.5-0.7 mL of CDCl₃), which minimizes solvent interference in the

¹H NMR spectrum.[1] A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5

mm NMR tube.

Instrumentation and Data Acquisition: The spectra are typically acquired on a spectrometer

operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For a standard ¹H NMR spectrum, a sufficient number of scans are accumulated to achieve a

good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater
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number of scans and often proton decoupling techniques are employed to enhance the signal

and simplify the spectrum.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2-tert-Butylfuran is characterized by signals from the protons on the

furan ring and the protons of the tert-butyl group.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 (furan) ~7.25
Doublet of doublets

(dd)
~1.8, ~0.8

H-3 (furan) ~6.15
Doublet of doublets

(dd)
~3.2, ~0.8

H-4 (furan) ~6.05
Doublet of doublets

(dd)
~3.2, ~1.8

-C(CH₃)₃ ~1.28 Singlet (s) -

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

Furan Protons: The three protons on the furan ring appear in the aromatic region of the

spectrum, typically between 6.0 and 7.5 ppm. The proton at the 5-position (H-5) is the most

downfield due to its proximity to the oxygen atom and the influence of the tert-butyl group.

The protons at the 3 and 4-positions (H-3 and H-4) are more shielded and appear at higher

fields. The observed multiplicities (doublet of doublets) are a result of spin-spin coupling

between the adjacent ring protons. The coupling constants (J values) are characteristic of

the relative positions of the protons on the furan ring.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a single,

intense singlet at approximately 1.28 ppm. The singlet nature of this peak is due to the

absence of adjacent protons to couple with. The high intensity of this signal is a direct

consequence of the nine chemically equivalent protons.
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¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of 2-tert-Butylfuran displays distinct signals for each

unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (furan) ~162.5

C-5 (furan) ~138.9

C-3 (furan) ~109.8

C-4 (furan) ~104.5

-C(CH₃)₃ ~32.8

-C(CH₃)₃ ~28.9

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

Furan Carbons: The carbon atom directly attached to the bulky tert-butyl group and the

oxygen atom (C-2) is the most deshielded and appears at the lowest field (~162.5 ppm). The

other carbon adjacent to the oxygen (C-5) also appears at a relatively low field (~138.9 ppm).

The two remaining furan carbons (C-3 and C-4) are more shielded and resonate at higher

fields.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 32.8 ppm,

while the three equivalent methyl carbons give a single signal at approximately 28.9 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a liquid sample like 2-tert-Butylfuran, the simplest method is to place

a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded,

followed by the spectrum of the sample. The instrument measures the transmittance of infrared

radiation through the sample as a function of wavenumber (cm⁻¹).

IR Spectroscopy Data
The IR spectrum of 2-tert-Butylfuran shows characteristic absorption bands corresponding to

the vibrations of its specific bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100 C-H stretch Aromatic (Furan)

~2960, ~2870 C-H stretch Aliphatic (tert-Butyl)

~1580, ~1500 C=C stretch Aromatic (Furan)

~1365 C-H bend (scissoring) tert-Butyl

~1150 C-O-C stretch (asymmetric) Furan ring

~1010 C-O-C stretch (symmetric) Furan ring

~730 =C-H bend (out-of-plane) Furan ring

Interpretation of the IR Spectrum:

C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H

stretching vibrations of the aromatic furan ring. The strong absorptions in the 2870-2960

cm⁻¹ region are due to the C-H stretching of the aliphatic tert-butyl group.

C=C and C-O-C Stretching: The peaks in the 1500-1580 cm⁻¹ region are attributed to the

carbon-carbon double bond stretching vibrations within the furan ring. The strong

absorptions around 1150 cm⁻¹ and 1010 cm⁻¹ are characteristic of the asymmetric and

symmetric C-O-C stretching of the furan ether linkage, respectively.
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Bending Vibrations: The peak at approximately 1365 cm⁻¹ is a characteristic bending

vibration for a tert-butyl group. The out-of-plane bending of the furan C-H bonds gives rise to

a strong absorption around 730 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound, as well as providing structural information through the analysis of

fragmentation patterns.

Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like 2-
tert-Butylfuran. In EI-MS, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The sample is introduced into the ion source of the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

and detected.

Mass Spectrometry Data
The mass spectrum of 2-tert-Butylfuran shows a molecular ion peak and several

characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion

124 ~25 [M]⁺ (Molecular Ion)

109 100 [M - CH₃]⁺

81 ~15 [M - C₃H₇]⁺ or [C₅H₅O]⁺

57 ~30 [C₄H₉]⁺ (tert-Butyl cation)

41 ~20 [C₃H₅]⁺ (Allyl cation)

Interpretation of the Mass Spectrum:
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Molecular Ion: The peak at m/z 124 corresponds to the molecular ion ([C₈H₁₂O]⁺), confirming

the molecular weight of 2-tert-Butylfuran.

Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 109. This

fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, leading to a

stable, resonance-stabilized cation. The stability of this cation is the driving force for this

fragmentation pathway.

Other Fragments: The peak at m/z 57 is characteristic of a tert-butyl group and corresponds

to the stable tert-butyl cation ([C(CH₃)₃]⁺). The peak at m/z 81 likely arises from the loss of a

propyl radical or through rearrangement and fragmentation of the furan ring. The peak at m/z

41 is a common fragment in many organic molecules and corresponds to the allyl cation.

graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
[fontname="Arial", fontsize=9];

M [label="[C₈H₁₂O]⁺˙\nm/z = 124"]; M_minus_CH3 [label="[C₇H₉O]⁺\nm/z = 109\n(Base

Peak)"]; tBu_cation [label="[C₄H₉]⁺\nm/z = 57"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> tBu_cation [label="- C₄H₃O•"]; }

Figure 2: Proposed primary fragmentation pathways for 2-tert-Butylfuran in EI-MS.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of 2-tert-Butylfuran. ¹H and ¹³C NMR spectroscopy elucidates

the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key

functional groups, and mass spectrometry determines the molecular weight and provides

structural insights through fragmentation analysis. The data and interpretations presented in

this guide serve as a valuable resource for scientists and researchers working with this and

related furan compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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